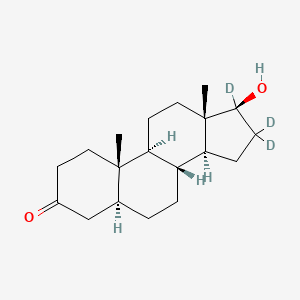
Androstan-3-one-16,16,17-d3, 17-hydroxy-, (5a,17ss)-; Androstanolone-d3; Androstanolone-16,16,17-d3; 5a-Dihydrotestosterone-D3; 16,16,17-d3-5a-Dihydrotestosterone; (5a,17ss)-17-Hydroxyandrostan-3-one-16,16,17-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is a stable-labeled internal standard of 5alpha-Dihydrotestosterone, also known as DHT. DHT is an androgen or male sex hormone that plays a crucial role in the development of male characteristics. It has been implicated in various conditions, including male pattern baldness, benign prostatic hyperplasia, and prostate cancer . As an anabolic steroid, DHT has also been used to promote muscle growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) involves the incorporation of deuterium atoms at specific positions (16, 16, and 17) of the DHT molecule. This is typically achieved through a series of chemical reactions, including hydrogenation and deuteration, under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-purity reagents, precise control of reaction parameters, and rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) can yield 5alpha-Androstan-3,17-dione, while reduction can produce 5alpha-Androstan-17beta-ol-3-one .
Applications De Recherche Scientifique
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) solution is widely used in scientific research, including:
Mécanisme D'action
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the regulation of gene expression and subsequent biological effects. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a key role in the development and maintenance of male characteristics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone-D3 (16,16,17-D3): Another stable-labeled internal standard used in similar applications.
Dehydroepiandrosterone-D5 (DHEA-D5) (2,2,3,4,4-D5): Used as a reference standard in analytical chemistry.
5alpha-Androstan-17beta-ol-3-one: A related compound with similar biological activity.
Uniqueness
5alpha-Dihydrotestosterone-D3 (16,16,17-D3) is unique due to its specific labeling with deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Its role as a potent androgen also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C19H30O2 |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
Clé InChI |
NVKAWKQGWWIWPM-XQPDVHGSSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




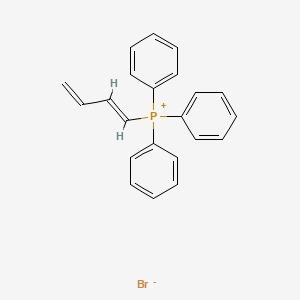
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

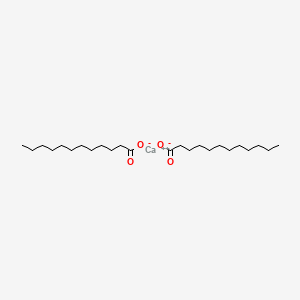
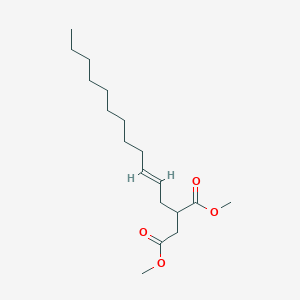
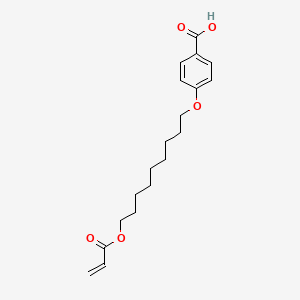
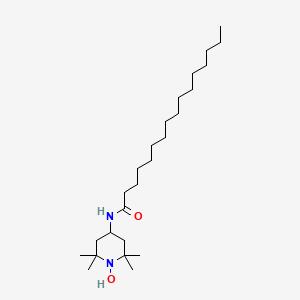
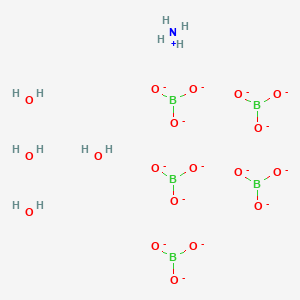
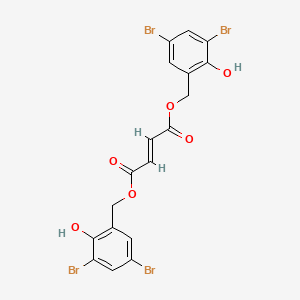
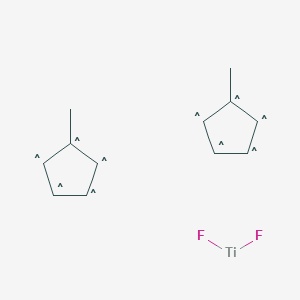
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)

